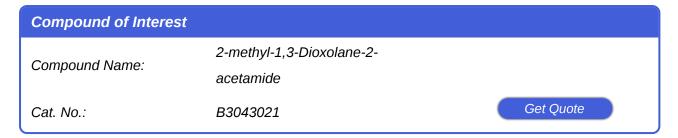


Application Notes and Protocols: 2-Methyl-1,3-dioxolane Derivatives in Fragrance Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-methyl-1,3-dioxolane itself is not recognized as a significant fragrance ingredient, its core chemical structure serves as a key building block for a variety of commercially important aroma compounds. These derivatives, primarily substituted dioxolanes, offer a range of scent profiles from fruity and floral to sweet and woody. Their stability and unique olfactory characteristics make them valuable components in fine fragrances, personal care products, and household goods. This document provides detailed application notes on prominent 2-methyl-1,3-dioxolane derivatives used in the fragrance industry, along with standardized protocols for their analysis and evaluation.

Featured 2-Methyl-1,3-dioxolane Derivatives in Fragrance

The versatility of the dioxolane ring allows for a wide array of scent profiles depending on the nature and position of its substituents. Below is a summary of some of the most well-documented derivatives and their olfactory properties.

Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone / Apple Ketal)



A widely used fragrance ingredient, ethyl 2-methyl-1,3-dioxolane-2-acetate is valued for its pleasant fruity and sweet aroma.

- Scent Profile: Described as having a fruity, woody scent reminiscent of sweet pine. It is also characterized by apple and sweet organoleptic properties.[1][2][3]
- Applications: Due to its versatile and appealing scent, it is used in a wide range of products, including fine fragrances, cosmetics, and household items.
- Safety: The Research Institute for Fragrance Materials (RIFM) has assessed its safety, and it is considered safe for use in consumer products under current declared levels.[1]

2-Methyl-4-phenyl-1,3-dioxolane

This derivative is known for its floral characteristics, with different isomers presenting distinct olfactory nuances. The sensory properties are highly dependent on the stereochemistry of the molecule.

- Scent Profile: Generally possesses a floral, jasmine-like odor.[4] However, some
 diastereomeric mixtures can have undesirable chocolate notes.[4] The cis-isomers are
 considered the most sensorially valuable.[4]
- Applications: Utilized in perfume compositions to impart floral and jasmine notes. The pure enantiomers are particularly valued for avoiding the unwanted chocolate undertones.[4]

2-Ethyl-4-methyl-1,3-dioxolane

This compound is a notable example of how subtle structural changes can dramatically alter the perceived scent, leading to a less traditionally "perfumistic" and more "off-odor" characterization.

- Scent Profile: Described as having a medicinal sweet or sickeningly sweet smell.[5]
- Odor Threshold: This compound is potent, with a very low odor threshold concentration of between 5 and 10 ng/L.[5]



Quantitative Data of 2-Methyl-1,3-dioxolane Derivatives

The following table summarizes the available quantitative data for key 2-methyl-1,3-dioxolane derivatives, providing a basis for comparison and formulation.

Compound	CAS Number	Scent Profile	Odor Threshold (in air)	Reference
(2R,4S)-cis-2- Methyl-4-phenyl- [5][6]dioxolane	Not specified	Strong, clear, indole, rose- jasmine	125 μg/L	[7]
(2S,4R)-cis-2- Methyl-4-phenyl- [5][6]dioxolane	Not specified	Styrene, indole, skatole, hyacinths	384 μg/L	[7]
(2S,4S)-trans-2- Methyl-4-phenyl- [5][6]dioxolane	Not specified	Floral, woody, diphenyl ether, rose, animal, chocolate note	384 μg/L	[7]
(2R,4R)-trans-2- Methyl-4-phenyl- [5][6]dioxolane	Not specified	Floral, lilac, woody, orange liquid, chocolate note	589 μg/L	[7]
2-Ethyl-4-methyl- 1,3-dioxolane	4359-46-0	Medicinal sweet, sickeningly sweet	5-10 ng/L (in water)	[5]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dioxolane Fragrance Compounds

This protocol outlines the methodology for the separation and identification of volatile compounds in a fragrance mixture containing dioxolane derivatives.



Objective: To identify and quantify the individual components of a fragrance formulation.

Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Headspace autosampler
- Appropriate GC column (e.g., non-polar or medium-polar)
- Helium carrier gas
- Sample vials
- Microsyringe
- Fragrance sample
- Solvent (e.g., ethanol, if dilution is required)

Procedure:

- Sample Preparation:
 - For liquid samples, accurately weigh a known amount of the fragrance oil into a headspace vial.
 - If necessary, dilute the sample with a suitable solvent to bring the concentration of analytes within the linear range of the detector.
- GC-MS Instrument Setup:
 - Set the GC oven temperature program to achieve optimal separation of the fragrance components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).







 Set the MS to scan a mass range appropriate for the expected compounds (e.g., m/z 35-350).

Analysis:

- Place the prepared sample vials in the autosampler tray.
- Initiate the analysis sequence. The headspace sampler will inject the volatile components onto the GC column.
- The separated components will elute from the column and enter the mass spectrometer for detection.

• Data Analysis:

- Process the resulting chromatogram to identify the peaks.
- Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the compound.
- Quantify the identified compounds using appropriate calibration standards or by relative peak area percentage.

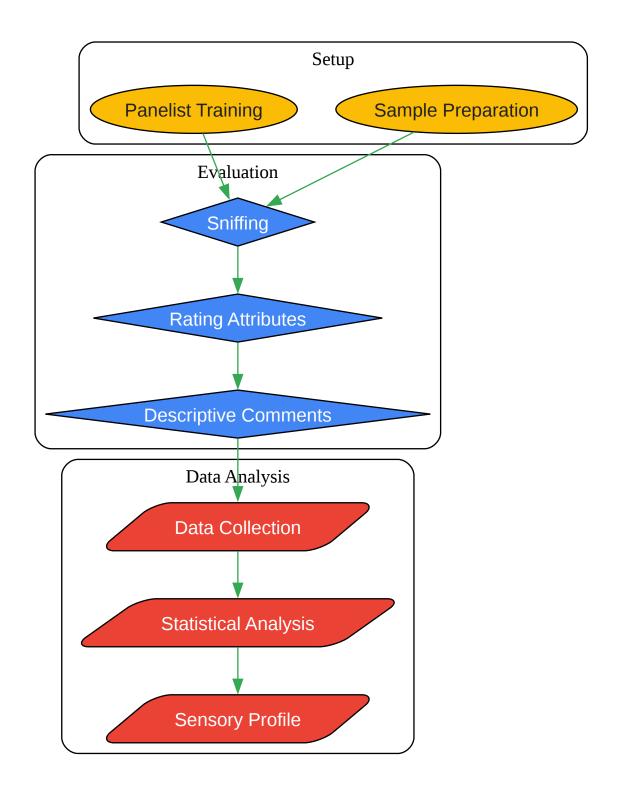




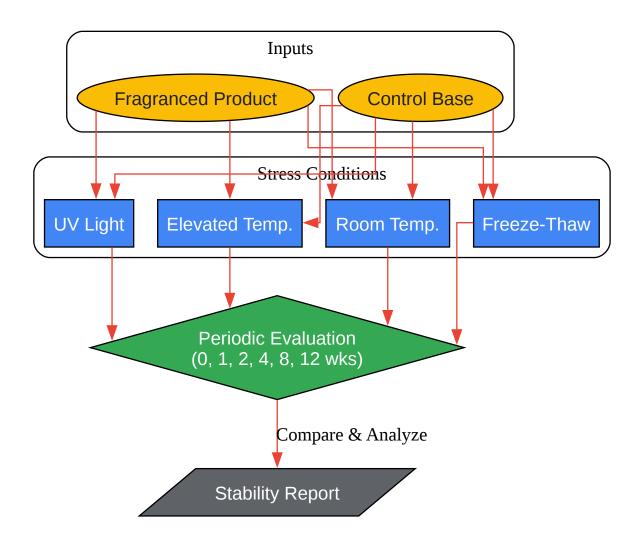












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